N-((1-(4-Chlorobenzyl)piperidin-4-yl)methyl)acrylamide
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Overview
Description
N-((1-(4-Chlorobenzyl)piperidin-4-yl)methyl)acrylamide is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a 4-chlorobenzyl group and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-Chlorobenzyl)piperidin-4-yl)methyl)acrylamide typically involves a multi-step process:
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Formation of the Piperidine Intermediate: : The initial step involves the synthesis of 1-(4-chlorobenzyl)piperidine. This can be achieved by reacting 4-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate.
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Introduction of the Acrylamide Group: : The next step involves the reaction of the piperidine intermediate with acryloyl chloride. This reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-Chlorobenzyl)piperidin-4-yl)methyl)acrylamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
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Reduction: : Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of the acrylamide double bond.
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Substitution: : The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated acrylamide derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-((1-(4-Chlorobenzyl)piperidin-4-yl)methyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit activity against specific diseases or conditions, such as neurological disorders or cancer.
Industry
In the industrial sector, this compound can be used in the production of polymers or as a precursor for the synthesis of other functional materials.
Mechanism of Action
The mechanism of action of N-((1-(4-Chlorobenzyl)piperidin-4-yl)methyl)acrylamide involves its interaction with molecular targets such as receptors or enzymes. The piperidine ring and acrylamide moiety may facilitate binding to specific sites, leading to modulation of biological pathways. For example, it may inhibit or activate certain enzymes, affecting cellular processes like signal transduction or metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(4-Fluorobenzyl)piperidin-4-yl)methyl)acrylamide
- N-((1-(4-Bromobenzyl)piperidin-4-yl)methyl)acrylamide
- N-((1-(4-Methylbenzyl)piperidin-4-yl)methyl)acrylamide
Uniqueness
N-((1-(4-Chlorobenzyl)piperidin-4-yl)methyl)acrylamide is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H21ClN2O |
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Molecular Weight |
292.80 g/mol |
IUPAC Name |
N-[[1-[(4-chlorophenyl)methyl]piperidin-4-yl]methyl]prop-2-enamide |
InChI |
InChI=1S/C16H21ClN2O/c1-2-16(20)18-11-13-7-9-19(10-8-13)12-14-3-5-15(17)6-4-14/h2-6,13H,1,7-12H2,(H,18,20) |
InChI Key |
HOMPGTFGYVRYKU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCC1CCN(CC1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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